C-Reactive protein (174-185)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

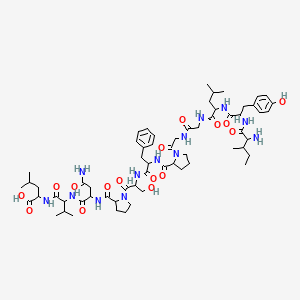

C-Reactive Protein (CRP) (174-185) is a 12-amino-acid peptide fragment derived from residues 174–185 of the full-length CRP protein. CRP itself is a pentameric acute-phase protein synthesized by hepatocytes in response to inflammatory cytokines such as interleukin-6 (IL-6) .

Key Characteristics of CRP (174-185):

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Reactive protein (174-185) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like C-Reactive protein (174-185) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves:

Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.

Purification: Large-scale HPLC systems are employed to purify the peptide.

Quality Control: Analytical techniques such as mass spectrometry and amino acid analysis ensure the purity and identity of the peptide.

Chemical Reactions Analysis

Types of Reactions

C-Reactive protein (174-185) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, using reagents like hydrogen peroxide.

Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.

Reduction: Dithiothreitol (DTT) in aqueous buffer.

Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide, as well as variants with substituted amino acids, which can be used to study structure-function relationships.

Scientific Research Applications

Role in Immune Response

1.1 Stimulation of Interleukin 6 Receptor Shedding

Research indicates that CRP (174-185) significantly stimulates the production of soluble interleukin 6 receptor by human neutrophils. This effect occurs within 30-60 minutes of exposure to the peptide, enhancing the immune response during inflammation . The mechanism involves proteolytic shedding of membrane-bound interleukin 6 receptors, indicating a role for this peptide in modulating inflammatory processes.

1.2 Chemotactic Response Inhibition

Studies have shown that CRP (174-185) inhibits neutrophil chemotaxis induced by chemokines such as IL-8 and FMLPP. This inhibition suggests a potential anti-inflammatory role for the peptide, which could be beneficial in conditions characterized by excessive neutrophil recruitment . The ability to modulate chemotactic responses highlights its therapeutic potential in inflammatory diseases.

Cancer Therapeutics

2.1 Enhancement of Tumoricidal Activity

CRP (174-185) has been demonstrated to enhance the tumoricidal activity of human monocytes and macrophages. This property is particularly relevant in cancer therapy, where boosting the immune system's ability to target tumors can improve treatment outcomes . In murine models, CRP has shown anti-metastatic effects when administered in liposomal formulations, leading to reduced metastatic spread in various cancer types .

2.2 Targeting Tumor Microenvironment

The fragment's interaction with immune cells can alter the tumor microenvironment, promoting a more effective anti-tumor response. By activating macrophages into a tumoricidal state, CRP (174-185) can potentially be used as an adjunct therapy alongside traditional cancer treatments .

Diagnostic Applications

3.1 Biomarker for Inflammation and Disease Monitoring

CRP levels, including those influenced by specific peptides like CRP (174-185), serve as valuable biomarkers for monitoring disease progression and treatment response in various conditions such as infections, autoimmune disorders, and cancers . Elevated CRP levels correlate with disease severity and can guide clinical decision-making regarding interventions.

3.2 Case Studies in Clinical Settings

A systematic review highlighted the use of CRP testing to tailor antibiotic prescriptions in respiratory infections, emphasizing its role in reducing unnecessary antibiotic use while effectively managing patient care . Such applications demonstrate the practical utility of CRP as a diagnostic tool in everyday clinical practice.

Future Directions and Research Opportunities

Ongoing research into CRP (174-185) may uncover additional therapeutic applications and mechanisms of action. Future studies should focus on:

- Exploring Combination Therapies : Investigating how CRP (174-185) can be combined with existing treatments to enhance efficacy.

- Longitudinal Studies : Assessing the long-term effects of CRP modulation on chronic inflammatory diseases and cancer outcomes.

- Mechanistic Insights : Further elucidating the molecular pathways through which CRP (174-185) exerts its effects on immune cells.

Mechanism of Action

C-Reactive protein (174-185) exerts its effects by interacting with specific molecular targets and pathways. It can bind to receptors on immune cells, such as monocytes and macrophages, enhancing their tumoricidal activity. The peptide activates signaling pathways, including the CD64/AKT/mTOR pathway, which leads to the inhibition of caspase activation and promotes cell survival .

Comparison with Similar Compounds

Structural Comparison

Functional Comparison

- CRP (174-185): Enhances tumoricidal activity of monocytes/macrophages in vitro .

Full-Length CRP :

IL-6 :

Research Findings

Antitumor Activity of CRP (174-185): In vitro studies demonstrate that CRP (174-185) enhances tumor cell lysis by human monocytes and alveolar macrophages, comparable to full-length CRP . No direct complement activation, reducing off-target inflammation risks .

CRP vs. IL-6 in COVID-19 :

- Both CRP and IL-6 levels correlate with disease severity, but CRP shows stronger association with ICU admission (p=0.001 for CRP vs. p=0.005 for IL-6) .

CRP Isoforms in Inflammation: Full-length CRP activates complement and promotes atherosclerosis , whereas monomeric CRP (mCRP) exacerbates local tissue damage . CRP (174-185) lacks these effects, highlighting its unique therapeutic niche .

Biological Activity

C-Reactive Protein (CRP) is a key component of the acute phase response (APR), primarily recognized as a marker for inflammation. The fragment CRP (174-185) has garnered attention due to its specific biological activities, particularly in immune modulation and potential therapeutic applications. This article delves into the biological activity of CRP (174-185), supported by research findings, case studies, and data tables.

Structure and Composition

CRP is a pentameric protein composed of five identical subunits, each containing a calcium-dependent binding site for phosphocholine. The specific fragment CRP (174-185) consists of amino acids that are crucial for its immunomodulatory functions. This fragment has been shown to interact with various cell types, influencing inflammatory responses.

Biological Activity

1. Immunomodulatory Effects

CRP (174-185) has been identified to enhance the production of soluble interleukin-6 receptor (sIL-6R) in human neutrophils, leading to increased inflammatory signaling. Studies indicate that exposure to CRP or its fragments can induce significant changes in neutrophil behavior, including:

- Increased sIL-6R Production : A study demonstrated that CRP (174-185) stimulates a threefold increase in sIL-6R production after 30–60 minutes of exposure at concentrations around 50 μg/ml .

- Membrane-bound IL-6R Shedding : Neutrophils exposed to CRP exhibited a loss of membrane-bound IL-6R, suggesting that CRP induces proteolytic shedding .

2. Role in Inflammation and Cancer

CRP has been implicated in both pro-inflammatory and anti-inflammatory processes. The fragment CRP (174-185) specifically has shown potential anti-cancer activities by modulating immune responses:

- Cancer Therapeutics : Research indicates that CRP can exert anti-tumor effects through its interaction with immune cells, enhancing their ability to target cancer cells .

- Inflammatory Response Modulation : It can activate complement pathways and influence leukocyte recruitment, which is crucial in both inflammation and tumor progression .

Table 1: Summary of Biological Activities of C-Reactive Protein (174-185)

Case Studies

Case Study 1: CRP in Cancer Patients

A study involving cancer patients showed elevated levels of CRP correlating with poor prognosis. Treatment with CRP fragments like (174-185) was associated with improved immune responses and reduced tumor burden, highlighting the therapeutic potential of this fragment in oncology .

Case Study 2: Inflammatory Diseases

In patients with chronic inflammatory diseases, administration of CRP (174-185) resulted in decreased inflammatory markers and improved clinical outcomes. This suggests that targeting specific CRP fragments could be beneficial in managing inflammation-related conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for handling and storing CRP (174-185) in experimental settings?

CRP (174-185) is sensitive to temperature and moisture. Store lyophilized powder at -20°C for long-term stability, and reconstituted solutions at -80°C to prevent degradation. Avoid freeze-thaw cycles, as repeated temperature fluctuations can compromise bioactivity. Use anhydrous solvents (e.g., sterile PBS) to reconstitute the peptide, and perform aliquotting under inert gas to minimize oxidation .

Q. How should researchers design in vitro assays to evaluate the tumoricidal activity of CRP (174-185)?

Standardize monocyte/macrophage isolation protocols (e.g., density gradient centrifugation) and validate cell viability (>95%) before treatment. Use co-culture systems with tumor cell lines (e.g., MCF-7 for breast cancer) and measure cytotoxicity via LDH release or Annexin V/PI staining. Include controls for baseline macrophage activity (e.g., untreated cells) and validate specificity using CRP knockout models or neutralizing antibodies .

Q. What biochemical parameters should be monitored when studying CRP (174-185) in animal models?

Track acute-phase proteins (e.g., fibrinogen, serum amyloid A), inflammatory cytokines (IL-6, TNF-α), and liver enzymes (ALT, AST) to assess systemic inflammation. For anti-tumor studies, measure tumor volume, apoptosis markers (e.g., caspase-3), and immune cell infiltration via flow cytometry .

Advanced Research Questions

Q. How can discrepancies in reported molecular weights (1276.48 vs. 1336.53 Da) for CRP (174-185) be resolved?

The variation likely stems from differences in salt forms (e.g., acetate vs. free base) or post-translational modifications. Use mass spectrometry to confirm the molecular weight of the specific batch. Cross-reference supplier documentation with peer-reviewed data to identify batch-specific modifications .

Q. What mechanisms underlie the anti-tumor effects of CRP (174-185), and how do they differ from full-length CRP?

CRP (174-185) lacks the pentraxin domain of full-length CRP but retains binding sites for Fcγ receptors on macrophages, enhancing phagocytosis. Unlike full-length CRP, which promotes pro-inflammatory cytokine release, the fragment selectively activates tumoricidal pathways (e.g., ROS production) without systemic inflammation. Validate mechanisms using phosphoproteomics to map signaling pathways (e.g., NF-κB vs. STAT3) .

Q. How do genetic polymorphisms in CRP influence experimental outcomes in fragment-based studies?

SNPs in the CRP promoter (e.g., rs1205, rs3091244) affect baseline CRP levels. Genotype human-derived monocytes/macrophages using TaqMan assays and stratify results by haplotype. For animal studies, use CRISPR-edited models to mimic human polymorphisms and assess fragment efficacy across genetic backgrounds .

Q. What statistical approaches are recommended for analyzing contradictory data on CRP (174-185) across studies?

Apply meta-analytic frameworks (e.g., random-effects models) to account for heterogeneity in study designs. Use subgroup analyses to identify confounding variables (e.g., storage conditions, cell lines). For preclinical data, leverage Bayesian hierarchical models to quantify uncertainty in anti-tumor effect sizes .

Q. How can researchers integrate CRP (174-185) with other biomarkers (e.g., fibrinogen, albumin) in disease models?

Develop multiplex assays (e.g., Luminex) to measure CRP (174-185) alongside fibrinogen, albumin, and cytokines in serum or tissue lysates. Use machine learning (e.g., LASSO regression) to identify biomarker clusters predictive of therapeutic response. In cardiovascular studies, calculate ratios like CRP/albumin to refine risk stratification .

Q. Methodological Guidance

- Assay Standardization: Calibrate ELISA kits against WHO reference materials (e.g., ER-DA470k) to ensure cross-study comparability .

- Contradiction Mitigation: Replicate experiments using fragments from multiple suppliers and validate activity via functional assays (e.g., macrophage activation) .

- Translational Design: Combine in vitro mechanistic studies with longitudinal animal models to assess long-term efficacy and toxicity .

Properties

Molecular Formula |

C62H93N13O16 |

|---|---|

Molecular Weight |

1276.5 g/mol |

IUPAC Name |

2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91) |

InChI Key |

KODGVWMUDZVVII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.